

Amaranth Red 2 as a biological stain

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Compound of Interest

Compound Name: *Amaranth Red 2*

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An In-depth Technical Guide to Amaranth (Acid Red 27) as a Biological Stain

Introduction

Amaranth, also known by a variety of synonyms including FD&C Red No. 2, Acid Red 27, and C.I. 16185, is a synthetic anionic azo dye.^{[1][2]} Developed in 1878 from coal tar, it was widely used as a colorant in foods, drugs, and cosmetics.^{[1][3]} However, in 1976, the U.S. Food and Drug Administration (FDA) banned its use in these products due to concerns over its carcinogenic potential, a decision based on studies linking high doses to malignant tumors in female rats.^{[2][4]}

While its primary historical application was as a colorant, Amaranth has seen limited and niche use as a biological stain.^[3] This guide provides a comprehensive technical overview of Amaranth's properties, evaluates its suitability for biological staining applications based on available scientific literature, and details safety considerations critical for researchers, scientists, and drug development professionals. The information presented highlights both the theoretical potential and the practical limitations of using this compound in a laboratory setting.

Physicochemical Properties

Amaranth is a dark, reddish-purple powder that is soluble in water and glycerol but insoluble in most organic solvents.^{[1][3]} As an anionic dye, its staining properties are based on electrostatic interactions with positively charged components in biological tissues, such as proteins in the cytoplasm and nucleus.^[3]

Table 1: Chemical Identity of Amaranth

Property	Value	Source(s)
IUPAC Name	Trisodium (4E)-3-oxo-4-[(4-sulfonate-1-naphthyl)hydrazono]naphthalene-2,7-disulfonate	[2]
Common Synonyms	FD&C Red No. 2, Acid Red 27, C.I. 16185, E123, Azorubin S	[1][2][4]
CAS Number	915-67-3	[1]
Chemical Formula	C ₂₀ H ₁₁ N ₂ Na ₃ O ₁₀ S ₃	[2]
Molecular Weight	604.47 g/mol	[2]

Table 2: Spectroscopic and Physical Properties of Amaranth

Property	Value	Source(s)
Appearance	Dark red to purple, water-soluble powder or granules	[2][3]
Absorption Max (λ_{max}) in Water	~520 nm	[2][3][4]
Solubility in Water	72 mg/ml at 26° C	[3]
pH of 1% Solution	~10.8	[3][5]
Melting Point	Decomposes at 120 °C without melting	[2]

Applications in Biological Staining

The literature describes Amaranth as a potentially useful cytoplasmic and nuclear dye for histological applications, though specific, validated protocols are scarce.[3] Its anionic nature suggests it would behave similarly to other acid dyes like Eosin, staining basic cellular components such as cytoplasm, collagen, and muscle fibers. Its most concrete cited use is for

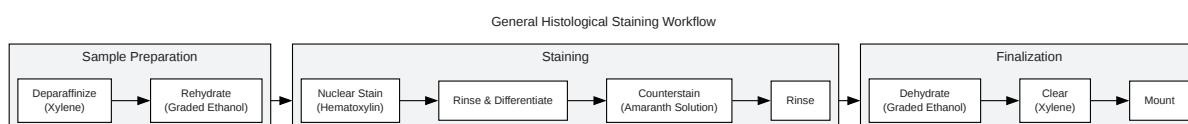
the microscopic visualization of crop contraction in blowflies and as a tracking dye in electrophoresis.[3]

Experimental Protocol: General Histological Staining (Hypothetical)

This protocol is a generalized procedure based on the properties of an acid dye. It is intended as a starting point for investigation and has not been validated from cited literature for Amaranth specifically.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
 - Transfer through 100% ethanol (2x2 minutes), 95% ethanol (2 minutes), and 70% ethanol (2 minutes).
 - Rinse in distilled water for 5 minutes.
- Nuclear Staining (Hematoxylin):
 - Immerse slides in Harris's hematoxylin (or similar) for 5-10 minutes.
 - Rinse briefly in distilled water.
 - Differentiate in 0.5-1.0% acid-alcohol for a few seconds.
 - Rinse thoroughly in running tap water.
 - "Blue" the sections in Scott's tap water substitute or a weak alkaline solution for 1-2 minutes.
 - Rinse in running tap water for 5 minutes.
- Counterstaining (Amaranth):
 - Prepare a 0.5% (w/v) aqueous solution of Amaranth.

- Immerse slides in the Amaranth solution for 30 seconds to 2 minutes. The optimal time will require standardization.
- Rinse briefly in distilled water to remove excess stain.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2x2 minutes).
 - Clear in Xylene (or substitute) for 2x5 minutes.
 - Mount with a permanent mounting medium.



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A generalized workflow for using Amaranth as a histological counterstain.

Assessment as a Fluorescent Probe

While sometimes classified as a fluorescent dye, Amaranth's properties as a fluorophore are not well-characterized for biological imaging.[6] A significant challenge is the lack of a published fluorescence emission spectrum, which is essential for selecting appropriate filters and detectors in fluorescence microscopy.

One study has explored its fluorescence for quantitative analysis, demonstrating that its weak native fluorescence can be enhanced by the surfactant sodium dodecyl benzene sulfonate (SDBS) in a Tris-HCl buffer at pH 8.50.[7] This method was used to determine the concentration of Amaranth in foodstuffs, not for cellular imaging.

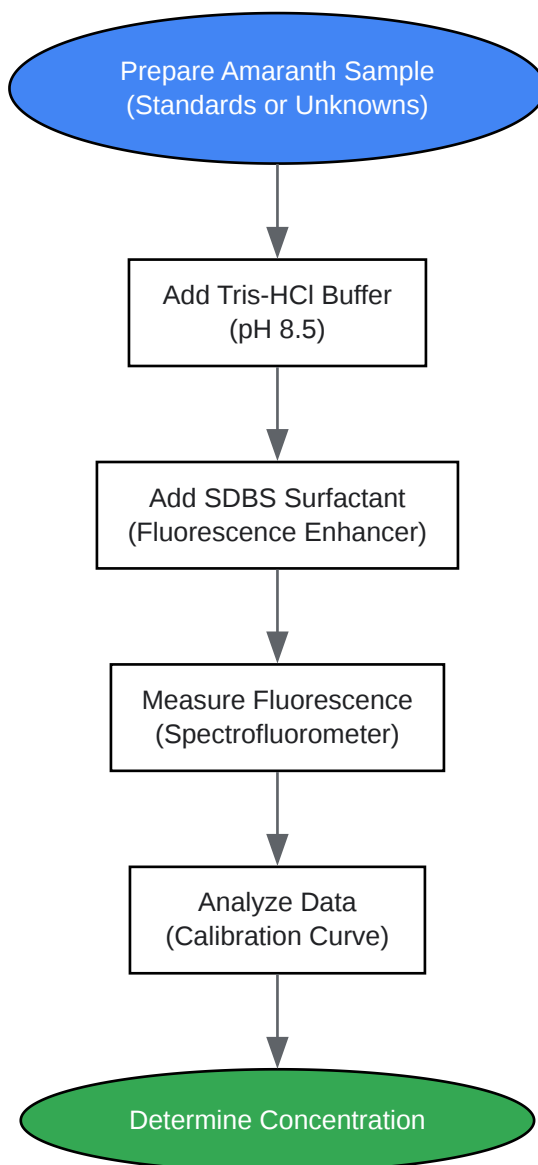
Experimental Protocol: Fluorometric Quantification of Amaranth

This protocol is adapted from Zhu et al. (2012) for the quantitative determination of Amaranth. [\[7\]](#)

- Reagent Preparation:
 - Prepare a Tris-HCl buffer solution at pH 8.50.
 - Prepare a stock solution of Sodium Dodecyl Benzene Sulfonate (SDBS).
 - Prepare a stock solution of Amaranth of known concentration.
 - Create a series of Amaranth standards within the desired linear range (e.g., 1.00×10^{-7} to 1.00×10^{-3} mol·L⁻¹).
- Sample Preparation:
 - To a fixed volume of each Amaranth standard or unknown sample, add the Tris-HCl buffer.
 - Add SDBS solution to the mixture to enhance fluorescence. The optimal concentration of SDBS should be determined empirically.
 - Dilute to the final volume with distilled water.
- Fluorometric Measurement:
 - Use a fluorescence spectrophotometer.
 - Set the excitation and emission wavelengths to the empirically determined maxima for the Amaranth-SDBS complex.
 - Measure the fluorescence intensity of the blank (buffer and SDBS only), standards, and unknown samples.
- Data Analysis:

- Subtract the blank reading from all measurements.
- Construct a calibration curve by plotting fluorescence intensity versus the concentration of the Amaranth standards.
- Determine the concentration of the unknown samples from the calibration curve.

Fluorometric Quantification Workflow



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Workflow for the quantitative analysis of Amaranth using enhanced fluorescence.

Cytotoxicity and Safety Considerations

The primary barrier to the widespread use of Amaranth in biological research, particularly in drug development, is its documented toxicity. The 1976 FDA ban was a result of its classification as a suspected carcinogen.^{[2][4]} Subsequent studies have investigated its genotoxic and cytotoxic potential in various models.

Table 3: Summary of Amaranth Toxicity Data

Study Model	Concentration	Observed Effect	Source(s)
Saccharomyces cerevisiae (yeast)	1,250 µg/mL (at 37°C)	Minimum concentration to cause significant DNA damage (genotoxicity)	[8][9]
Human peripheral blood cells (in vitro)	4 mM and 8 mM	Cytostatic and highly cytotoxic effects	[10]
Human peripheral blood cells (in vitro)	8 mM	High genotoxicity (1.7x increase in Sister Chromatid Exchanges)	[10]
Swiss mice (in vivo)	200 - 1000 mg/kg (oral)	No genotoxic effects observed in gut micronucleus assay	[6]
Swiss albino mice (in vivo)	Not specified	Detrimental to spermatogenesis, higher testicular toxicity compared to Azorubine	[11]

These findings present a complex picture but underscore the need for caution. The potential for Amaranth to induce DNA damage, cytotoxicity, and organ-specific toxicity at certain concentrations makes it a high-risk reagent, especially in cell-based assays where unintended biological effects could confound results.

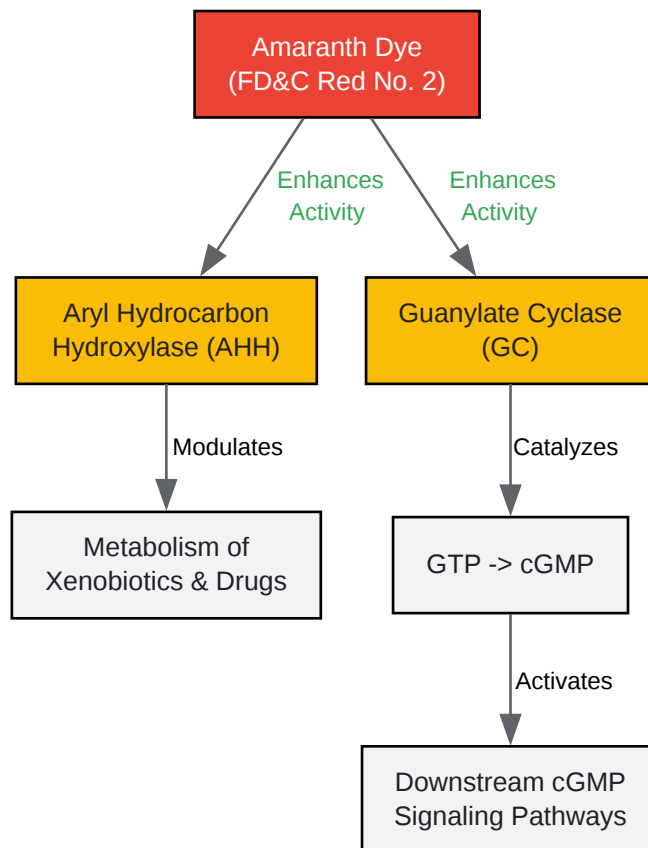
Interaction with Cellular Signaling

Beyond direct cytotoxicity, Amaranth has been shown to interact with specific cellular enzymatic pathways, which is a critical consideration for researchers in drug development. A study found that Amaranth, at concentrations as low as 100 nM, caused a twofold enhancement in the activity of aryl hydrocarbon hydroxylase and guanylate cyclase.^[12]

- Aryl hydrocarbon hydroxylase (AHH) is a member of the cytochrome P450 enzyme family involved in the metabolism of xenobiotics, including drugs and carcinogens.
- Guanylate cyclase (GC) is an enzyme that synthesizes cyclic guanosine monophosphate (cGMP), a crucial second messenger in many signaling pathways, including vasodilation, retinal phototransduction, and neurotransmission.

The modulation of these enzymes by Amaranth could significantly alter cellular responses and interfere with the study of drugs that target these or related pathways. It is also important to distinguish the dye Amaranth from compounds derived from the Amaranthus plant. For instance, 2-caffeoylisocitric acid, a phenolic compound from amaranth leaves, has been shown to have anti-inflammatory properties by impairing NF- κ B signaling, an effect unrelated to the synthetic dye.^[13]

Known Enzymatic Interactions of Amaranth Dye



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Amaranth dye enhances the activity of key enzymes involved in metabolism and signaling.

Conclusion

Amaranth (Acid Red 27) is a well-characterized chemical with known physicochemical properties. Its nature as an anionic dye suggests a theoretical potential for use as a general histological counterstain. However, this guide concludes that its practical application as a biological stain is severely limited and generally not recommended for modern research, particularly in drug development.

The key limitations are:

- **Lack of Standardized Protocols:** There is a significant absence of validated, published protocols for its use in biological staining.

- Uncharacterized Fluorescence: Its fluorescence emission properties are unknown, precluding its use as a fluorescent probe in microscopy.
- Significant Safety Concerns: Documented cytotoxicity, genotoxicity, and its status as a suspected carcinogen pose considerable risks and potential for experimental artifacts.[2][8][10]
- Confounding Biological Activity: Its ability to modulate key enzymes like AHH and guanylate cyclase can interfere with experimental results, making data interpretation unreliable.[12]

For these reasons, researchers are advised to use safer, better-characterized, and inert biological stains and fluorescent probes that are widely available and validated for specific applications.

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